molecular formula C10H15NOS B2967405 (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine CAS No. 351436-86-7

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine

Cat. No.: B2967405
CAS No.: 351436-86-7
M. Wt: 197.3
InChI Key: XLBLINMXRABVKF-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine is a secondary amine featuring two heterocyclic substituents: a tetrahydrofuran (THF) ring and a thiophene moiety. The compound is commercially available as its hydrochloride salt (CAS: 1052552-65-4) and is classified as an industrial-grade chemical with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . The compound’s dual heterocyclic structure enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Safety data indicate that the compound should be handled as hazardous, with precautions against inhalation, skin contact, or ingestion .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h2,4,6,9,11H,1,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLINMXRABVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine typically involves the following steps:

    Formation of Tetrahydrofuran-2-ylmethyl Halide: Tetrahydrofuran is reacted with a halogenating agent such as thionyl chloride to form tetrahydrofuran-2-ylmethyl chloride.

    Formation of Thiophen-2-ylmethyl Halide: Thiophene is

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other pharmacological effects, supported by research findings and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including the formation of tetrahydrofuran derivatives and thiophene derivatives. The general synthetic route includes:

  • Formation of Tetrahydrofuran Derivative : Tetrahydrofuran is reacted with halogenating agents to form tetrahydrofuran derivatives.
  • Formation of Thiophene Derivative : Thiophene is similarly reacted to obtain the thiophene derivative.
  • Coupling Reaction : The two derivatives are coupled to yield this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

The compound demonstrated an MIC as low as 4 µg/mL against Streptococcus pneumoniae, indicating strong antibacterial potential .

Anticancer Activity

The anticancer efficacy of this compound was assessed using various human cancer cell lines. The compound's cytotoxic effects were evaluated through MTT assays.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cell lines, making it a promising candidate for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Division : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects could be attributed to the inhibition of peptidoglycan synthesis in bacterial cell walls.

Case Studies

In a recent case study involving patients with bacterial infections resistant to conventional antibiotics, treatment with formulations containing this compound showed promising results. Patients exhibited significant improvement in clinical symptoms and reductions in bacterial load within days of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

a) (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 351436-78-7)
  • Structure : Replaces the thiophen-2-ylmethyl group with a 4-chlorobenzyl moiety.
  • Properties : The chloro-benzyl group introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity compared to the thiophene analogue. This compound is priced at $378–$768 per gram, reflecting its specialized applications in pharmaceuticals .
  • Applications : Used in API synthesis, particularly where halogenated aromatic interactions are critical .
b) Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 202199-02-8)
  • Structure : Substitutes thiophene with a pyridine ring.
  • Properties : The pyridine nitrogen enhances hydrogen-bonding capability and basicity (pKa ~6.5 vs. thiophene’s ~4.5). This increases solubility in polar solvents, making it suitable for catalysis and coordination chemistry .

Analogues with Aliphatic or Saturated Heterocycles

a) (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
  • Structure : Incorporates a morpholine ring linked via a propyl chain.
  • Properties : The morpholine group provides two hydrogen-bond acceptors (O and N), increasing topological polar surface area (52.7 Ų vs. 45.3 Ų for the parent compound). This enhances bioavailability and membrane permeability, favoring CNS-targeted drug design .
  • Applications: Potential use in neurotransmitter analogs due to morpholine’s conformational flexibility .
b) Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 356540-19-7)
  • Structure : Replaces thiophene with a cyclohexylmethyl group.
  • Properties : The cyclohexyl group imparts hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration. Applications include hydrophobic drug delivery systems .

Thiophene-Containing Analogues

a) [4-(4-Benzyl-piperazin-1-yl)-phenyl]-thiophen-2-ylmethyl-amine
  • Structure : Adds a benzyl-piperazine-phenyl group to the thiophen-2-ylmethylamine core.
  • Properties : The piperazine ring introduces pH-dependent solubility (soluble in acidic conditions) and enables complexation with metal ions. Priced at $197–$399 per gram, it is used in metallo-organic frameworks (MOFs) and as a ligand in catalysis .
b) Bis(thiophen-2-ylmethyl)amine
  • Structure : Two thiophen-2-ylmethyl groups attached to the amine.
  • Properties : Symmetrical structure promotes π-π stacking, useful in conductive polymer synthesis. Prepared via condensation of 2-thiophenemethylamine with aldehydes, followed by Zn²⁺ complexation .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications Notable Properties
(Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine HCl 1052552-65-4 C₁₁H₁₇NOS·HCl 235.78 THF, thiophene, amine Agrochemicals, APIs Industrial grade, high reactivity
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 351436-78-7 C₁₂H₁₆ClNO 225.71 Chlorobenzyl, THF, amine Pharmaceutical intermediates Halogenated aromatic interactions
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine diHCl - C₁₃H₂₃Cl₂N₂OS 333.31 Morpholine, thiophene, amine CNS drug candidates High topological polar surface area
[4-(4-Benzyl-piperazin-1-yl)-phenyl]-thiophen-2-ylmethyl-amine - C₂₃H₂₇N₃S 377.55 Piperazine, thiophene, amine Catalysis, MOFs pH-dependent solubility

Research Findings and Trends

  • Synthetic Accessibility : Thiophene-containing amines are typically synthesized via reductive amination or nucleophilic substitution, while morpholine or piperazine derivatives require multi-step functionalization .
  • Commercial Viability : Compounds with halogenated or aromatic substituents (e.g., 4-chloro-benzyl) command higher prices due to niche pharmaceutical applications, whereas industrial-grade variants (e.g., the parent compound) are cost-effective for bulk synthesis .

Q & A

Q. What are the established synthetic routes for preparing (Tetrahydro-furan-2-ylmethyl)-thiophen-2-ylmethyl-amine, and what key reaction conditions are required?

The compound can be synthesized via reductive amination or condensation reactions. A method analogous to bis(thiophen-2-ylmethyl)amine synthesis involves reacting 2-thiophenemethylamine with a tetrahydrofuran-derived aldehyde (e.g., tetrahydrofuran-2-carboxaldehyde) in ethanol/methanol under reflux. Carbon disulfide may be added to form intermediates, followed by metal salt precipitation (e.g., ZnSO₄) for purification . Critical parameters include solvent polarity (ethanol enhances nucleophilicity), stoichiometric ratios (1:1.15 aldehyde:amine), and reaction monitoring via thin-layer chromatography (TLC) .

Q. How can researchers ensure purity and characterize this compound using standard analytical techniques?

  • Purity Assessment : Use TLC with silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress.
  • Structural Confirmation : Employ ¹H/¹³C NMR to identify amine protons (δ 1.5–3.0 ppm), thiophene aromatic signals (δ 6.5–7.5 ppm), and tetrahydrofuran oxygen coupling patterns. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves bond angles and stereochemistry, though this requires high-purity samples .

Q. What safety protocols are essential when handling this amine derivative in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as skin irritant Category 2) .
  • Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 3 for respiratory irritation) .
  • Waste Disposal : Segregate hazardous waste and consult professional disposal services to avoid environmental contamination (e.g., aquatic toxicity Category 1) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Dynamic Effects : Rotational barriers in the tetrahydrofuran ring may cause signal splitting. Variable-temperature NMR can identify conformational exchange .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p) basis set). Hirshfeld surface analysis further validates intermolecular interactions .
  • Synchrotron XRD : High-resolution crystallography resolves electron density discrepancies in aromatic systems .

Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?

  • Design of Experiments (DoE) : Vary solvent (THF vs. ethanol), temperature (25–60°C), and catalyst (Zn²⁺ vs. Cu²⁺) to identify optimal conditions via response surface methodology.
  • By-Product Analysis : LC-MS detects imine or over-alkylation by-products. Adjust stoichiometry (excess aldehyde) or add reducing agents (NaBH₄) to suppress side reactions .

Q. How does the electronic structure of the thiophene and tetrahydrofuran moieties influence reactivity?

  • Thiophene : Electron-rich sulfur enhances nucleophilicity at the α-position, facilitating electrophilic substitutions (e.g., nitration).
  • Tetrahydrofuran : The oxygen lone pairs increase amine basicity, affecting protonation in acidic media.
  • Computational Insights : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between lone pairs and σ* orbitals .

Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry?

  • Titration Experiments : Monitor UV-Vis spectral shifts upon metal ion addition (e.g., Cu²⁺, Zn²⁺).
  • Stability Constants : Use potentiometric titrations to determine logK values for metal-ligand complexes .
  • Single-Crystal Analysis : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) via XRD .

Methodological Challenges and Solutions

Q. How to address low solubility in polar solvents during purification?

  • Co-Solvent Systems : Use THF/water mixtures (70:30) for recrystallization.
  • Derivatization : Convert the amine to a hydrochloride salt (via HCl gas) to enhance aqueous solubility .

Q. What advanced techniques validate stereochemical outcomes in asymmetric synthesis?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Q. How to mitigate oxidative degradation during long-term storage?

  • Inert Atmosphere : Store under argon in amber glass vials at –20°C.
  • Antioxidants : Add 0.1% BHT to inhibit radical formation .

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